S-Azabisabolene

Description

(S)-β-Bisabolene is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.36 g/mol . It is characterized by its bicyclic structure, featuring a cyclohexene ring substituted with methyl and heptadiene groups. The (S)-enantiomer is distinguished by its stereochemistry at the chiral center, which influences its biological activity and physicochemical properties.

Properties

Molecular Formula |

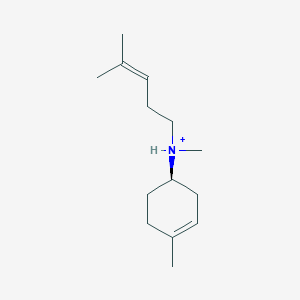

C14H26N+ |

|---|---|

Molecular Weight |

208.36 g/mol |

IUPAC Name |

methyl-[(1R)-4-methylcyclohex-3-en-1-yl]-(4-methylpent-3-enyl)azanium |

InChI |

InChI=1S/C14H25N/c1-12(2)6-5-11-15(4)14-9-7-13(3)8-10-14/h6-7,14H,5,8-11H2,1-4H3/p+1/t14-/m0/s1 |

InChI Key |

GGPFTSMJRHEOJG-AWEZNQCLSA-O |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[NH+](C)CCC=C(C)C |

Canonical SMILES |

CC1=CCC(CC1)[NH+](C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-azabisabolene involves the cyclization of farnesyl diphosphate (FPP) using trichodiene synthase. This enzyme catalyzes the formation of the bicyclic sesquiterpene hydrocarbon trichodiene, along with several sesquiterpene side products . The reaction conditions typically involve the presence of magnesium ions (Mg2+) and inorganic pyrophosphate (PPi) to facilitate the cyclization process .

Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its experimental nature. the enzymatic synthesis using trichodiene synthase provides a potential route for large-scale production if the compound proves to have significant industrial applications.

Chemical Reactions Analysis

Types of Reactions: S-azabisabolene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trialkylamine group and the cyclohexene ring structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce this compound to its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitating the substitution.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a model compound for studying the reactivity and mechanisms of trialkylamines and sesquiterpenes. Researchers use it to investigate the effects of various reaction conditions on the formation of different products.

Biology: S-azabisabolene is used in studies related to enzyme catalysis and the biosynthesis of natural products. It helps in understanding the role of trichodiene synthase and other related enzymes in the biosynthetic pathways of sesquiterpenes.

Medicine: Although still experimental, this compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for designing new therapeutic agents.

Industry: The compound’s potential as a biologically producible precursor to diesel fuel alternatives and cold weather additives is being explored.

Mechanism of Action

The mechanism of action of S-azabisabolene involves its interaction with specific enzymes and molecular targets. In the presence of trichodiene synthase, this compound acts as a mimic of the bisabolyl carbocation intermediate, binding to the enzyme’s active site and facilitating the cyclization of farnesyl diphosphate . This interaction is crucial for the formation of trichodiene and other sesquiterpene products.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

(S)-β-Bisabolene belongs to the bisabolene family, which includes α-, β-, and γ-bisabolene isomers. These compounds share the same molecular formula (C₁₅H₂₄ ) but differ in double-bond positions, stereochemistry, and ring substitution patterns. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Bisabolene Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Natural Sources |

|---|---|---|---|---|---|

| (S)-β-Bisabolene | 495-61-4 | C₁₅H₂₄ | 204.36 | Cyclohexene ring with (S)-configuration; 1,5-heptadiene chain | Ginger, Santolina africana |

| (Z)-α-Bisabolene | 29837-07-8 | C₁₅H₂₄ | 204.36 | α-position double bond (Z-configuration); monocyclic structure | Pinus species, citrus peels |

| (E)-α-Bisabolene | 25532-79-0 | C₁₅H₂₄ | 204.36 | α-position double bond (E-configuration) | Abies balsamea (balsam fir) |

| (R)-β-Bisabolene | 20377-48-4 | C₁₅H₂₄ | 204.36 | Mirror-image enantiomer of (S)-β-bisabolene | Rare; synthetic derivatives |

| (Z)-γ-Bisabolene | 13062-00-5 | C₁₅H₂₄ | 204.36 | γ-position double bond (Z-configuration) | Myrrh resin, Commiphora spp. |

Key Differences and Implications

Stereochemical Variations :

- The (S)- and (R)-β-bisabolene enantiomers exhibit distinct interactions with chiral biological targets. For example, (S)-β-bisabolene shows higher antimicrobial activity against Staphylococcus aureus compared to its (R)-counterpart, likely due to better binding affinity to microbial enzymes .

- α-Bisabolene isomers ((Z) and (E)) differ in volatility and odor profiles. (E)-α-Bisabolene has a sharper, citrus-like aroma, whereas (Z)-α-bisabolene is more earthy .

Thermodynamic Stability :

- (S)-β-Bisabolene is less stable than α-bisabolene isomers under oxidative conditions due to its exposed cyclohexene ring. This limits its use in industrial applications requiring long-term stability .

Chromatographic Behavior :

- Gas chromatography (GC) retention times vary significantly: (S)-β-Bisabolene elutes earlier than α-bisabolene isomers due to lower polarity. This property is critical for essential oil analysis and quality control .

Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.